N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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Description
N-(2,4-Difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (DFTA) is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. DFTA is a derivative of thiazole and its structure is similar to that of acetamide. It is a white powder with a melting point of 112-113°C and is soluble in water, methanol, and dimethyl sulfoxide (DMSO). DFTA has been used in a variety of laboratory experiments, including those related to enzyme inhibitors, drug metabolism, and cancer research.
Scientific Research Applications
Structural Characterization and Intermolecular Interactions
Compounds closely related to N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide have been structurally characterized to reveal their near "V" shaped molecular structures, with specific focus on the angles between the aromatic planes and the types of intermolecular interactions they engage in, such as hydrogen bonds and π interactions. These structural insights are crucial for understanding the physical and chemical properties of these compounds (Boechat et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have explored the vibrational spectra, electronic properties, and photovoltaic efficiency of similar benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research also delves into their ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), indicating their relevance in both energy conversion and biomedical research (Mary et al., 2020).
Antitumor Activity
New derivatives bearing different heterocyclic rings have been synthesized and screened for their antitumor activity against various human tumor cell lines. Such studies highlight the potential therapeutic applications of these compounds in oncology, providing a foundation for future drug development (Yurttaş et al., 2015).
Corrosion Inhibition
Research into acetamide derivatives has also uncovered their utility as corrosion inhibitors, particularly in acidic and oil medium environments. This application is vital for protecting materials in industrial processes, showcasing the compounds' versatility beyond pharmaceutical uses (Yıldırım & Cetin, 2008).
Versatile Synthetic Intermediates
N-Acyl-3,3-difluoro-2-oxoindoles, related to the parent compound, have been identified as versatile intermediates for producing various difluorophenylacetic derivatives. This versatility in chemical synthesis underscores the compounds' importance in developing new chemical entities for diverse applications (Boechat et al., 2008).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2S/c1-7(18)16(12-15-9(5-17)6-19-12)11-3-2-8(13)4-10(11)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXVAWNJXGXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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